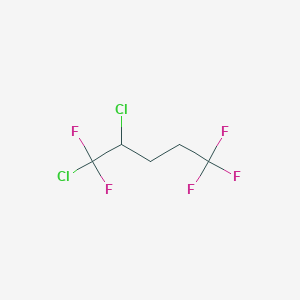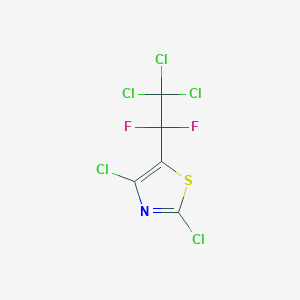
Copper germanium selenide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper germanium selenide is a compound that combines copper, germanium, and selenium. It is known for its unique properties, making it a valuable material in various scientific and industrial applications. This compound is particularly noted for its semiconductor properties, which are essential in the fields of electronics and optoelectronics.
Mechanism of Action
Target of Action
Copper germanium selenide is primarily targeted for use in thermoelectric devices . It is considered a promising candidate for high-performance flexible thermoelectrics . The compound’s primary targets are the electron transport pathways in these devices, where it plays a crucial role in the conversion of heat into electricity .
Biochemical Pathways
This chain is a series of compounds that transfer electrons from electron donors to electron acceptors via redox reactions. The energy released in these reactions is used to generate a form of chemical potential energy .
Pharmacokinetics
The compound’sADME properties (Absorption, Distribution, Metabolism, and Excretion) would be relevant in the context of its stability, reactivity, and lifespan within a device .
Result of Action
The result of this compound’s action is a significant improvement in the thermoelectric performance of the devices in which it is used . Specifically, the compound’s action leads to an enhancement in the electrical conductivity of the device, resulting in a significant improvement of its ZT values from 0.096 to 0.458 at 30 to 150 °C .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and atmospheric conditions . For example, the compound’s electrical conductivity enhances considerably after being sintered at 400 °C under N2 atmosphere . This suggests that the compound’s action, efficacy, and stability can be optimized under specific environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper germanium selenide can be synthesized using various methods, including wet chemical methods and high-temperature solid-state reactions. One common approach involves the reaction of copper, germanium, and selenium precursors in a controlled environment. The reaction conditions, such as temperature and atmosphere, play a crucial role in determining the final properties of the compound.
Industrial Production Methods: In industrial settings, this compound is often produced through high-temperature solid-state reactions. This method involves heating a mixture of copper, germanium, and selenium powders at elevated temperatures in an inert atmosphere. The resulting product is then purified and processed to achieve the desired properties.
Chemical Reactions Analysis
Types of Reactions: Copper germanium selenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one element in the compound with another, often using halogens or other reactive species.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxides, while reduction can yield elemental copper, germanium, and selenium.
Scientific Research Applications
Copper germanium selenide has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biological imaging and sensing.
Medicine: Explored for its potential in drug delivery systems and therapeutic applications.
Industry: Utilized in the production of semiconductors, photovoltaic cells, and other electronic devices.
Comparison with Similar Compounds
Copper Selenide: Known for its thermoelectric properties and used in flexible thermoelectric devices.
Germanium Selenide: Noted for its optoelectronic properties and used in thin-film solar cells and photoelectrochemical water splitting.
Uniqueness: Copper germanium selenide combines the properties of both copper selenide and germanium selenide, making it a versatile material with applications in both electronics and optoelectronics.
Properties
IUPAC Name |
selanylidenegermylidenecopper |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.GeSe/c;1-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTVKWORTHHMFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cu]=[Ge]=[Se] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuGeSe |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Chlorodifluoromethyl)thio]-chlorobenzene, 97%](/img/structure/B6313540.png)











